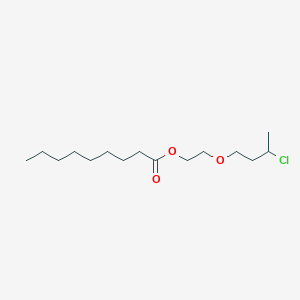
2-(3-Chlorobutoxy)ethyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorobutoxy)ethyl nonanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonanoate group attached to a 2-(3-chlorobutoxy)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobutoxy)ethyl nonanoate typically involves the esterification of nonanoic acid with 2-(3-chlorobutoxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobutoxy)ethyl nonanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield nonanoic acid and 2-(3-chlorobutoxy)ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 3-chlorobutoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Nonanoic acid and 2-(3-chlorobutoxy)ethanol.
Reduction: 2-(3-chlorobutoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorobutoxy)ethyl nonanoate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound or its derivatives could be explored for pharmaceutical applications, including drug development.
Industry: It may be used in the formulation of specialty chemicals, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of 2-(3-chlorobutoxy)ethyl nonanoate depends on its specific application. In general, esters can interact with biological targets through hydrolysis to release the active components. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl nonanoate: Similar ester structure but lacks the 3-chlorobutoxy group.
2-(3-Chloropropoxy)ethyl nonanoate: Similar structure but with a shorter alkyl chain in the butoxy group.
2-(3-Bromobutoxy)ethyl nonanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlorobutoxy)ethyl nonanoate is unique due to the presence of the 3-chlorobutoxy group, which can impart distinct chemical and physical properties
Properties
CAS No. |
34555-11-8 |
|---|---|
Molecular Formula |
C15H29ClO3 |
Molecular Weight |
292.84 g/mol |
IUPAC Name |
2-(3-chlorobutoxy)ethyl nonanoate |
InChI |
InChI=1S/C15H29ClO3/c1-3-4-5-6-7-8-9-15(17)19-13-12-18-11-10-14(2)16/h14H,3-13H2,1-2H3 |
InChI Key |
VOCOLZZXPKHMND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCOCCC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)
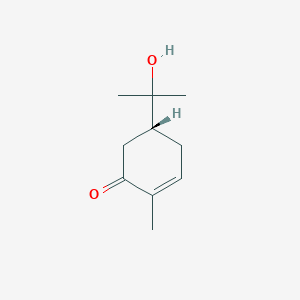
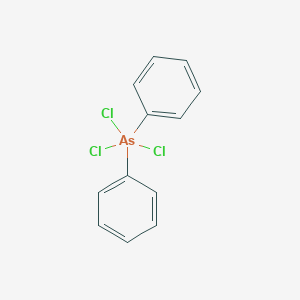
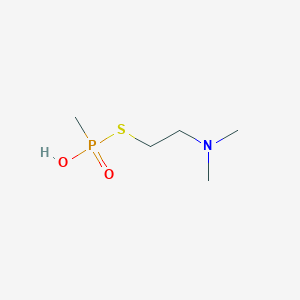
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
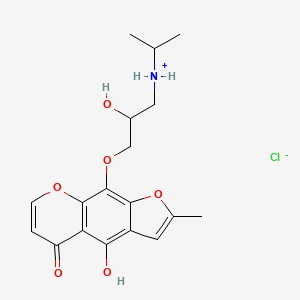
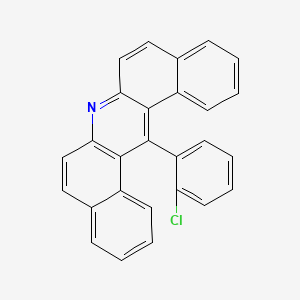
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
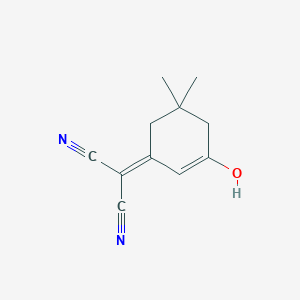
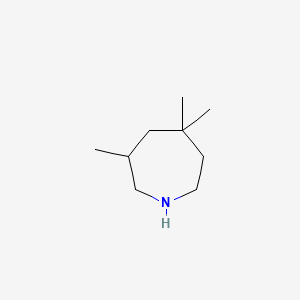
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
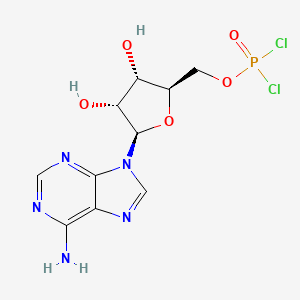
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
